methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate
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Overview
Description
The compound “methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The molecule also features a sulfamoyl group (N,N-dimethylsulfamoyl), a carboxamido group, and a methyl ester group .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring, for example, is aromatic and may undergo electrophilic aromatic substitution. The sulfamoyl, carboxamido, and methyl ester groups could also participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .
Scientific Research Applications
Antimicrobial Activity
Compounds with structural features similar to methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate have been synthesized and evaluated for their antimicrobial properties. For instance, a series of compounds incorporating the sulfonamide moiety and evaluated for antibacterial and antifungal activities demonstrated significant antimicrobial potential. These compounds were found to have higher activity compared to reference drugs, indicating their relevance in the development of new antimicrobial agents (Ghorab et al., 2017).
Endothelin Receptor Antagonists
Another application area is in the development of selective endothelin receptor-A antagonists. Research into N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which share a conceptual similarity with the target compound in their use of sulfamoyl groups, has shown that these molecules are potent and selective ETA receptor antagonists. This highlights the compound's potential relevance in therapeutic applications related to cardiovascular diseases (Wu et al., 1997).
Renewable PET Production
In material science, derivatives similar to the target compound have been explored for the production of biobased terephthalic acid precursors, a key component of polyethylene terephthalate (PET), through Diels–Alder and dehydrative aromatization reactions. This research demonstrates the compound's potential application in creating sustainable materials (Pacheco et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis and evaluation of heterocyclic compounds, which play a critical role in medicinal chemistry, represent another application domain. Compounds incorporating elements of the structure have been utilized in the synthesis of various heterocyclic systems, indicating the broad applicability of such compounds in drug discovery and development processes (Xuárez-Marill et al., 2007).
Luminescence Studies
Additionally, research into carboxylate-assisted ethylamide metal–organic frameworks incorporating similar structural features has explored their thermostability and luminescence properties. These studies indicate potential applications in sensing, imaging, and optoelectronic devices, highlighting the versatility of such compounds in advanced material science (Sun et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-10-14(15(11(2)25-10)26(22,23)19(3)4)16(20)18-13-9-7-6-8-12(13)17(21)24-5/h6-9H,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMIMOMCIPEZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate |
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